1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester (CAS: 824403-29-4) is a piperidinecarboxylate derivative featuring a tert-butyl ester group and a benzimidazole-containing hydroxyethyl substituent at the 4-position of the piperidine ring. Its molecular formula is $ \text{C}{18}\text{H}{26}\text{N}4\text{O}2 $, with a molecular weight of 330.42 g/mol . The benzimidazole group, a bicyclic aromatic heterocycle, is known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking interactions. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where benzimidazole derivatives are active .
Properties
IUPAC Name |
tert-butyl 4-[2-hydroxy-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)31-24(30)27-15-13-18(14-16-27)22(17-29)28-21-12-8-7-11-20(21)26-23(28)19-9-5-4-6-10-19/h4-12,18,22,29H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUSNCKVSWRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and the benzimidazole moiety. One common synthetic route includes the reaction of piperidine-4-carboxaldehyde with 2-phenyl-1H-benzimidazole under acidic conditions to form an intermediate. This intermediate is then subjected to further reactions, such as hydroxylation and esterification, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
2.1 Synthesis Pathways
The synthesis of 1-Piperidinecarboxylic acid derivatives typically involves several steps, often utilizing protecting groups to manage reactive sites during multi-step reactions. Common methods include:
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Reduction Reactions:
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The compound can be synthesized from a precursor by reduction using sodium tetrahydroborate in a solvent mixture of ethanol and tetrahydrofuran. The reaction conditions involve stirring at room temperature for an extended period (12 to 16 hours) with subsequent addition of reducing agents to facilitate the transformation .
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Example Reaction:
2.2 Functional Group Transformations
The reactivity of this compound can include:
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Esterification: The carboxylic acid group can react with alcohols to form esters.
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Hydrolysis: Under acidic or basic conditions, the ester can revert to its corresponding carboxylic acid and alcohol.
| Reaction Type | Description | Conditions |
|---|---|---|
| Reduction | Conversion of amide or ketone precursors to amines | NaBH4 in EtOH/THF, room temp |
| Esterification | Formation of esters from carboxylic acids and alcohols | Acidic conditions |
| Hydrolysis | Breakdown of esters into acids and alcohols | Acidic or basic conditions |
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: : Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : Research has investigated its potential as a therapeutic agent, including its use in the treatment of various diseases.
Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester in the target compound and others (e.g., ) improves resistance to enzymatic hydrolysis compared to ethyl esters (e.g., ).
- Ethyl esters may offer better aqueous solubility but reduced metabolic stability .
Heterocyclic Substituent Variations
Key Observations :
- Benzimidazole (target compound) and triazole () substituents both engage in hydrogen bonding but differ in aromaticity and metabolic pathways.
Functional Group Modifications
Biological Activity
1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester (CAS Number: 1440753-74-1) is a complex organic compound that has gained attention in various fields of research due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group, which contribute to its chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.53 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to 1-Piperidinecarboxylic acid exhibit significant interactions with various biological targets, particularly G protein-coupled receptors (GPCRs). These interactions often lead to modulation of neurotransmitter systems, which can influence pain perception and other physiological responses. Specifically, the benzimidazole component may enhance the compound's affinity for certain receptors involved in analgesic pathways .
Pharmacological Studies
Several studies have explored the pharmacological properties of related compounds within the piperidine class. For instance, fentanyl derivatives, which share structural similarities, have demonstrated high affinity for μ-opioid receptors, suggesting that modifications in the piperidine structure can significantly influence receptor binding and activity. The IC50 values for these compounds often indicate potent analgesic effects .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some piperidine derivatives exhibit low toxicity at therapeutic doses, further studies are required to fully elucidate the safety and side effects associated with long-term use of 1-Piperidinecarboxylic acid derivatives .
Comparative Analysis with Similar Compounds
Q & A
Q. Validation :
- IR spectroscopy : Confirm the presence of ester (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3600 cm⁻¹) .
- GC-MS : Identify molecular ion peaks and fragmentation patterns. Low-intensity molecular ions (0.5–8.0%) are common for complex esters, necessitating high-resolution MS for accurate mass confirmation .
- NMR : Assign peaks for benzimidazole protons (aromatic region, δ 7.0–8.5 ppm) and tert-butyl groups (singlet at δ 1.4 ppm) .
How can researchers assess the purity of this compound and identify common impurities?
Basic
Methodology :
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) . Monitor UV absorbance at 254 nm (aromatic chromophores).
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) to detect unreacted intermediates.
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: ~65%, H: ~6.5%, N: ~8%) .
Impurity Profiling :
Common impurities include residual benzimidazole precursors or de-esterified derivatives. Use preparative HPLC to isolate impurities and characterize via MS/NMR .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
- First Aid :
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .
Which spectroscopic techniques are most effective for resolving stereochemical ambiguity in this compound?
Q. Advanced
- X-ray Crystallography : Definitive method for assigning absolute configuration, especially for chiral centers in the piperidine ring .
- NOESY NMR : Detect spatial proximity between the benzimidazole phenyl group and the hydroxyl ethyl sidechain to confirm spatial orientation .
- CD Spectroscopy : Compare experimental circular dichroism spectra with computed spectra for enantiomeric differentiation .
How can the compound’s stability be systematically evaluated under varying pH and temperature conditions?
Advanced
Experimental Design :
pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 25°C, 40°C, and 60°C; assess mass loss and impurity formation .
Q. Key Findings :
- Tert-butyl esters are prone to acidic hydrolysis (pH < 3) but stable in neutral/basic conditions .
- Elevated temperatures (>60°C) may accelerate ester degradation, forming carboxylic acid byproducts .
What computational approaches can predict the compound’s reactivity or interaction with biological targets?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and nucleophilic attack sites .
- Molecular Docking : Simulate binding to benzimidazole-targeted enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group and π-π stacking of the phenyl ring .
- MD Simulations : Assess stability of the tert-butyl ester in lipid bilayers to predict membrane permeability .
How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Q. Advanced
- Cross-Validation : Repeat MS analysis using ESI+ and MALDI-TOF to confirm molecular ion consistency .
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping NMR signals (e.g., tert-butyl vs. ethyl protons) .
- 2D NMR : Employ HSQC and HMBC to correlate ambiguous proton signals with adjacent carbons .
What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Advanced
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
